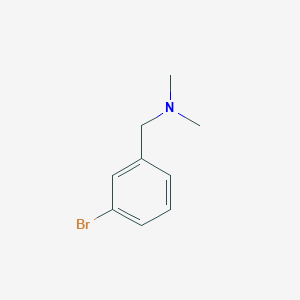

(3-Bromobenzyl)dimethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENUHAOLAJUKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402118 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4885-18-1 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (3-Bromobenzyl)dimethylamine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Bromobenzyl)dimethylamine. The information is curated for professionals in research and development, particularly those in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine. Its core structure consists of a benzene ring substituted with a bromine atom at the meta position and a dimethylaminomethyl group. This combination of a reactive halogen and a tertiary amine functional group makes it a versatile intermediate in organic synthesis.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1][3] |

| CAS Number | 4885-18-1 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 227 °C at 760 mmHg; 105-108 °C at 9.8 Torr; 118 °C at 20 mmHg | [1][2][4] |

| Density | 1.32 g/cm³ | [2] |

| Melting Point | 139-141 °C | [1] |

| Flash Point | 91.1 °C | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [5] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the dimethylamino group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (Ar-CH₂-N) would likely be a singlet around δ 3.4-3.6 ppm. The six protons of the two methyl groups will likely appear as a singlet further upfield, around δ 2.2-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbons. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The benzylic carbon is expected around δ 63-65 ppm, and the methyl carbons around δ 45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine is expected in the 1260-1030 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the bromobenzyl cation and the dimethylaminomethyl radical or cation.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of two key reactive sites: the aryl bromide and the tertiary amine.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, making it a useful handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety can readily participate in well-established palladium-catalyzed reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, leading to the synthesis of substituted biaryls.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form a new C-N bond, yielding more complex aromatic amines.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

-

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a powerful nucleophile and can be used to form new C-C bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.

Reactions Involving the Dimethylamine Group

The tertiary amine group is basic and can undergo reactions typical of this functional group.

-

Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary ammonium salts. These salts can have applications as phase-transfer catalysts or possess biological activity.

-

Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.

The interplay of these reactive sites allows for the synthesis of a diverse range of complex molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Benzylamines, in general, are important precursors in the production of various active pharmaceutical ingredients (APIs).[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-bromobenzyl bromide with dimethylamine.[1][4]

Procedure:

-

To a solution of 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at 5 °C, add dimethylamine (51.4 g, 1.14 mol).

-

After the reaction is complete, acidify the mixture with hydrochloric acid.

-

Extract the mixture with aqueous 3N hydrochloric acid.

-

Make the aqueous extracts alkaline with aqueous potassium hydroxide.

-

An oily product will separate out. Isolate this oil and purify it by distillation to yield this compound.

A reported yield for this reaction is 65 g (80%), with a boiling point of 118 °C at 20 mmHg.[4]

Caption: Synthesis of this compound.

Logical Relationships in Reactivity

The dual reactivity of this compound allows for sequential or orthogonal synthetic strategies. For instance, a cross-coupling reaction can be performed at the aryl bromide position, followed by a reaction at the tertiary amine, or vice versa. The choice of reaction sequence will depend on the compatibility of the functional groups in the desired target molecule with the reaction conditions.

Caption: Reactivity pathways of this compound.

This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature.

References

(3-Bromobenzyl)dimethylamine CAS number and supplier information

CAS Number: 4885-18-1

This technical guide provides an in-depth overview of (3-Bromobenzyl)dimethylamine, a versatile building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive information on its chemical properties, synthesis, supplier details, and applications.

Chemical Properties and Supplier Information

This compound, also known as 3-Bromo-N,N-dimethylbenzylamine, is a halogenated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol .[1][2] It is typically a colorless to pale yellow liquid.[3] This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

A variety of chemical suppliers offer this compound in different purities and quantities. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | ≥98% | Inquire for details |

| Frontier Specialty Chemicals | High Purity | Grams to bulk |

| ChemicalBook | 99% | Kilogram scale |

| SuZhou TuoHuangZhe New Materials Co., LTD | 98% | Inquire for details |

| CP Lab Chemicals | min 95% | 1 gram |

Synthesis Protocol

The synthesis of this compound is well-documented and can be achieved through the reaction of 3-bromobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of this compound [1]

Materials:

-

3-Bromobenzyl bromide (95 g, 0.38 mol)

-

Dimethylamine (51.4 g, 1.14 mol)

-

Benzene

-

3N Hydrochloric acid

-

Aqueous potassium hydroxide

Procedure:

-

In a suitable reaction vessel, dissolve 3-bromobenzyl bromide in benzene.

-

Cool the mixture to 5°C.

-

Add dimethylamine to the cooled solution.

-

After the reaction is complete, acidify the mixture with 3N hydrochloric acid.

-

Extract the aqueous layer.

-

Make the aqueous extracts alkaline with aqueous potassium hydroxide. An oil will separate out.

-

Distill the separated oil to yield this compound.

Expected Yield: 65 g (80%) Boiling Point: 118°C at 20 mmHg

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its dimethylamine group can act as a key pharmacophore, a feature recognized for its presence in numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antihistaminic, anticancer, and analgesic properties.

The primary utility of this compound lies in its role as a synthetic intermediate. The bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

3.1. Intermediate for Bioactive Compounds

Research and patent literature indicate that this compound is utilized in the synthesis of novel compounds with potential therapeutic value. While specific, publicly available, detailed experimental protocols for its direct incorporation into named drug candidates are limited, its structural motif is found in compounds explored in various therapeutic areas.

3.2. Protein Degrader Building Block

Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block".[1] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The logical workflow for utilizing a building block like this compound in PROTAC development is illustrated below.

Caption: PROTAC Development Workflow.

While specific signaling pathways directly modulated by this compound itself are not documented, the molecules synthesized from it are designed to interact with a variety of biological targets. The nature of these targets and the subsequent modulation of signaling pathways are determined by the overall structure of the final compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromobenzyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Bromobenzyl)dimethylamine, a versatile intermediate in organic synthesis. This document details established synthetic methodologies, physical and spectroscopic properties, and essential safety information. The protocols and data presented are intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine with significant applications as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a brominated phenyl ring and a dimethylaminomethyl group, offers two reactive sites for further chemical transformations. This makes it a valuable precursor for the development of a wide range of compounds, including pharmaceuticals and other specialty chemicals. This guide outlines two common and effective methods for its preparation and provides key characterization data.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 4885-18-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [2][3] |

| Molecular Weight | 214.10 g/mol | [2][3] |

| Boiling Point | 227 °C at 760 mmHg | [5] |

| 118 °C at 20 mmHg | [6] | |

| Density | 1.32 g/cm³ | [5] |

| Flash Point | 91.1 °C | [5] |

| Purity | ≥98% (commercially available) | [3] |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. The first involves the nucleophilic substitution of 3-bromobenzyl bromide with dimethylamine. The second is the reductive amination of 3-bromobenzaldehyde with dimethylamine.

Synthesis via Nucleophilic Substitution

This method relies on the reaction of 3-bromobenzyl bromide with dimethylamine, where the amine acts as a nucleophile, displacing the bromide ion.

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

A detailed experimental procedure for this synthesis has been reported.[6] In a typical setup, dimethylamine (51.4 g, 1.14 mol) is reacted with 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at a temperature of 5°C.[6] Following the reaction, the mixture is acidified with hydrochloric acid and then extracted with a 3N aqueous solution of hydrochloric acid.[6] The aqueous extracts are subsequently made alkaline using aqueous potassium hydroxide. The resulting oily product is then separated and purified by distillation to yield this compound (65 g, 80% yield) with a boiling point of 118°C at 20 mmHg.[6]

Synthesis via Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In this case, 3-bromobenzaldehyde is reacted with dimethylamine in the presence of a reducing agent to form the target product.

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol (General Procedure):

Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for the purification and characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: While an experimental spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.5 | Multiplet | 4H |

| -CH₂- | ~3.4 | Singlet | 2H |

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

¹³C NMR: Similarly, the predicted ¹³C NMR chemical shifts are tabulated below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C -Br | ~122 |

| Ar-C | 125 - 135 |

| Ar-C -CH₂ | ~140 |

| -C H₂- | ~64 |

| -N(C H₃)₂ | ~45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the aliphatic amine functional groups. As a tertiary amine, it will lack the N-H stretching bands typically seen in primary and secondary amines.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2800 - 3000 | Medium |

| C-N (aliphatic amine) | 1020 - 1250 | Medium-Weak |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-Br | 500 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of N,N-Dimethyl-3-bromobenzylamine is available and provides crucial information for confirming its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at m/z 213 and 215 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[8] It is advisable to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[8] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[8] In case of contact, it is recommended to wash the affected area with plenty of water.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This technical guide has provided detailed protocols for the synthesis of this compound via nucleophilic substitution and reductive amination. The physicochemical properties and expected spectroscopic data have been summarized to aid in its characterization. The information presented herein is intended to be a valuable resource for researchers utilizing this versatile compound in their synthetic endeavors.

References

- 1. 3-Bromobenzyl alcohol [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR spectrum [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

Spectroscopic and Spectrometric Analysis of (3-Bromobenzyl)dimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound (3-Bromobenzyl)dimethylamine. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of data from closely related analogs, predicted values based on established principles, and detailed experimental protocols to enable researchers to acquire and interpret their own data.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-bromobenzyl bromide with dimethylamine in a suitable solvent such as benzene. Following the reaction, an acid-base extraction is typically performed to isolate the product. The final product is often purified by distillation.[1]

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted) |

| ~7.4 | s | 1H | Ar-H (proton between Br and CH2N(CH3)2) |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~3.4 | s | 2H | -CH2- |

| ~2.2 | s | 6H | -N(CH3)2 |

| Solvent: CDCl3, Reference: TMS at 0.00 ppm. Predictions are based on standard substituent effects on aromatic systems. |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment (Predicted) |

| ~140 | Ar-C (quaternary, attached to CH2N(CH3)2) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~122 | Ar-C (quaternary, attached to Br) |

| ~126 | Ar-CH |

| ~64 | -CH2- |

| ~45 | -N(CH3)2 |

| Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm. Predictions are based on standard substituent effects. |

Infrared (IR) Spectroscopy

As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations. The IR spectrum will be characterized by C-H, C-N, and C-Br stretching and bending modes, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2800 | Medium-Strong | Aliphatic C-H Stretch (-CH2-, -CH3) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~1260 | Medium | C-N Stretch |

| 1100-1000 | Strong | C-Br Stretch (Aryl) |

| 800-600 | Strong | Aromatic C-H Bending (out-of-plane) |

| Sample preparation: Neat liquid film or KBr pellet. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2] in a roughly 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 213/215 | [C9H12BrN]+ | Molecular ion (M+) |

| 134 | [C9H12N]+ | Loss of Br radical |

| 58 | [C3H8N]+ | [CH2N(CH3)2]+ fragment, likely the base peak |

| 91 | [C7H7]+ | Tropylium ion (rearrangement) |

| 170/172 | [C8H9BrN]+ | Loss of a methyl radical |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

1H NMR:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

13C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -5 to 220 ppm

-

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

-

Scan Range: 4000-400 cm-1

-

Number of Scans: 16

-

Resolution: 4 cm-1

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

Instrument Parameters (GC-MS with EI source):

-

Gas Chromatography:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Data interpretation for structural elucidation.

References

(3-Bromobenzyl)dimethylamine: A Technical Guide to Safe Handling, Storage, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for (3-Bromobenzyl)dimethylamine (CAS RN: 4885-18-1). Due to the limited availability of specific toxicological data for this compound, this document incorporates general safety principles for aromatic amines and substituted benzylamines to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound is a substituted aromatic amine. A summary of its known physical and chemical properties is presented in Table 1. Notably, several key quantitative safety parameters such as melting point, flash point, and density are not consistently reported in available safety data sheets, indicating variability based on purity or a lack of comprehensive testing.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4885-18-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [2][3][4] |

| Molecular Weight | 214.1 g/mol | [2][3] |

| Appearance | Solid (usually white to off-white) | [1] |

| Boiling Point | 227°C at 760 mmHg | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform. | [1] |

| Purity | ≥95% to ≥98% | [3][4] |

Toxicological Information and Hazard Assessment

Aromatic amines are known to be readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[6][8] They can also cause irritation to the skin, eyes, and respiratory tract.

General Toxicological Concerns for Aromatic Amines:

-

Carcinogenicity and Mutagenicity: Many aromatic amines are classified as known or suspected carcinogens.[6][8][9]

-

Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[6]

-

Irritation: They can cause irritation to the skin, eyes, and respiratory system.

Given the lack of specific data for this compound, it is prudent to treat it as a potentially hazardous substance and adhere to stringent safety protocols.

Generalized Toxicological Pathway for Aromatic Amines

While a specific signaling pathway for the toxicology of this compound is not documented, a generalized pathway for the metabolic activation of primary aromatic amines, which can lead to adverse effects, is illustrated below. This diagram is for informational purposes to highlight the potential for bioactivation of this class of compounds.

Handling and Personal Protective Equipment (PPE)

Strict adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risk.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A certified chemical fume hood is recommended for all procedures involving this compound.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant suit. | Follow glove manufacturer's specifications. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended if ventilation is inadequate or for spill response. | Follow OSHA respirator regulations (29 CFR 1910.134). |

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Container: Store in a tightly closed, corrosion-resistant container.[1]

-

Environment: Keep in a cool, dry, and well-ventilated area.[1]

-

Incompatible Materials: Store separately from oxidizing agents, acids, and bases to prevent chemical reactions.[1]

-

Ignition Sources: Store away from heat sources and open flames.[1]

-

Moisture: Avoid exposure to moisture, which may cause decomposition.[1]

Emergency Procedures

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Absorb: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.

-

PPE: Wear appropriate personal protective equipment, including respiratory protection, during cleanup.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including nitrogen oxides and hydrogen bromide.

The following diagram outlines a logical workflow for responding to an accidental spill.

Experimental Protocols: Synthesis of this compound

The following is a reported experimental protocol for the synthesis of this compound.[10]

Materials:

-

3-Bromobenzyl bromide

-

Dimethylamine (aqueous solution)

-

Benzene

-

Hydrochloric acid (3N)

-

Potassium hydroxide (aqueous solution)

Procedure:

-

In a suitable reaction vessel, combine dimethylamine (1.14 mol) and 3-bromobenzyl bromide (0.38 mol) in benzene at 5°C.[10]

-

After the reaction is complete, acidify the mixture with 3N hydrochloric acid.[10]

-

Extract the mixture with aqueous 3N hydrochloric acid.[10]

-

Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.[10]

-

An oil will separate out. Isolate the oil and purify by distillation to obtain 3-bromo-N,N-dimethylbenzylamine.[10]

Note: This protocol is provided for informational purposes only. All experimental work should be conducted with appropriate safety precautions, including the use of a chemical fume hood and personal protective equipment.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Conclusion

While specific toxicological data for this compound is limited, its classification as a substituted aromatic amine warrants a cautious approach. By adhering to the handling, storage, and emergency protocols outlined in this guide, researchers and drug development professionals can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. (3-Bromobenzyl)Methylamine | Properties, Safety, Supplier & Uses China | High Purity API Intermediate [nj-finechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. censwpa.org [censwpa.org]

- 10. prepchem.com [prepchem.com]

(3-Bromobenzyl)dimethylamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (3-Bromobenzyl)dimethylamine, a key intermediate in various synthetic processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

This compound, with the chemical formula C₉H₁₂BrN, is a substituted aromatic amine.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4885-18-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 227°C at 760 mmHg | [3] |

| Density | 1.32 g/cm³ | [3] |

| Flash Point | 91.1°C | [3] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble/Slightly Soluble | [4][5] |

| Dichloromethane | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Alcohols | Soluble | [5] |

| Ethers | Soluble | [5] |

| Ketones | Soluble | [5] |

The tertiary amine nature of this compound suggests that its solubility in acidic aqueous solutions would be significantly higher due to the formation of the corresponding ammonium salt.

Stability Considerations

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is sensitive to certain environmental factors.

General Stability:

-

This compound should be stored in a cool, dry, and well-ventilated area. [4]

-

It should be kept away from heat sources and open flames. [4]

-

Exposure to moisture may cause decomposition. [4]

Chemical Incompatibilities:

-

Strong oxidizing agents: May lead to vigorous reactions and degradation.

-

Strong acids and bases: Can react with the amine functionality.[4]

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are not available. However, based on standard methods for similar amine compounds, the following generalized protocols can be adapted.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous medium.

Caption: Workflow for Aqueous Solubility Determination.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Forced degradation studies are essential to understand the stability of a compound under various stress conditions. HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.

Caption: Workflow for HPLC-Based Stability Assessment.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited in the public domain, this guide provides a foundational understanding based on available qualitative information and established analytical principles. For projects requiring precise data, it is imperative that dedicated experimental studies, following the outlined protocols, are conducted. The information presented herein should aid researchers and drug development professionals in the effective handling, storage, and application of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound-SuZhou TuoHuangZhe New Materials Co., LTD [en.thzchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. (3-Bromobenzyl)Methylamine | Properties, Safety, Supplier & Uses China | High Purity API Intermediate [nj-finechem.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of (3-Bromobenzyl)dimethylamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of (3-Bromobenzyl)dimethylamine, a key intermediate in pharmaceutical and chemical research. The document details the historical discovery and evolution of its synthesis, presenting various methodologies with detailed experimental protocols and quantitative data.

Introduction and Historical Context

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine that serves as a versatile building block in organic synthesis. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of interest for medicinal chemists and process developers.

The initial synthesis of this compound is not prominently documented in early chemical literature under its specific name. However, the fundamental reactions enabling its formation, such as the alkylation of amines and the reductive amination of aldehydes, have been well-established for over a century. The Eschweiler-Clarke reaction, discovered by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, provided a foundational method for the methylation of amines using formaldehyde and formic acid.[1][2] Similarly, the Leuckart-Wallach reaction, first observed by Rudolf Leuckart in 1885, demonstrated the conversion of aldehydes and ketones to amines using formamide or ammonium formate, laying the groundwork for reductive amination techniques.[3]

A key method for the preparation of this compound was later detailed in a patent, providing a direct and efficient route. This method, involving the direct alkylation of dimethylamine with 3-bromobenzyl bromide, has become a common approach for accessing this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily revolving around three strategies:

-

Alkylation of Dimethylamine: The most direct approach, involving the reaction of dimethylamine with a suitable 3-bromobenzyl electrophile.

-

Reductive Amination of 3-Bromobenzaldehyde: A versatile method that forms the carbon-nitrogen bond through an imine or enamine intermediate, which is subsequently reduced.

-

Amination of 3-Bromobenzyl Alcohol: A greener approach that utilizes a more readily available starting material.

Synthesis via Alkylation of Dimethylamine

This method relies on the nucleophilic substitution reaction between dimethylamine and 3-bromobenzyl bromide. It is a straightforward and high-yielding approach.

Reaction Scheme:

Figure 1: Alkylation of Dimethylamine.

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Bromobenzyl bromide | Dimethylamine | Benzene | 5 | Not Specified | 80 | [4] |

Experimental Protocol:

A solution of dimethylamine (51.4 g, 1.14 mol) in benzene is cooled to 5°C. To this, 3-bromobenzyl bromide (95 g, 0.38 mol) is added. The reaction mixture is then acidified with hydrochloric acid and extracted with aqueous 3N hydrochloric acid. The combined aqueous extracts are made alkaline with aqueous potassium hydroxide. The oil that separates is collected and distilled to yield 3-bromo-N,N-dimethylbenzylamine (65 g, 80%), with a boiling point of 118°C at 20 mmHg.[4]

Synthesis via Reductive Amination of 3-Bromobenzaldehyde

Reductive amination offers a convergent approach to this compound, starting from the corresponding aldehyde. This pathway can be accomplished through various named reactions and reducing agents.

General Workflow:

Figure 2: Reductive Amination Workflow.

The Leuckart-Wallach reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amine. In the context of synthesizing the target molecule, dimethylformamide can serve as the dimethylamine source and reducing agent precursor.

Quantitative Data:

| Starting Material | Reagent | Temperature (°C) | Reaction Time | Yield (%) |

| 3-Bromobenzaldehyde | Dimethylformamide | >165 | Several hours | Moderate-Good |

Experimental Protocol (General):

3-Bromobenzaldehyde is heated with an excess of dimethylformamide at a temperature typically exceeding 165°C for several hours. The reaction mixture is then cooled and worked up by acid-base extraction to isolate the this compound.

While the classical Eschweiler-Clarke reaction is primarily for methylation, its principles of reductive amination are applicable. A more relevant application would be the methylation of 3-bromobenzylamine, if it were the available precursor.

Quantitative Data (for methylation of a secondary amine):

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Secondary Amine | Formaldehyde, Formic Acid | 80 | 18 | up to 98 | [5] |

Experimental Protocol (General for a secondary amine):

To the secondary amine (1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with a suitable organic solvent. The aqueous phase is then basified to pH 11 and extracted again. The combined organic layers are dried and concentrated to afford the tertiary amine.[5]

Modern reductive amination protocols often employ milder and more selective reducing agents, such as sodium borohydride or sodium triacetoxyborohydride.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Aldehyde | Amine, Sodium Borohydride, Silica Gel | THF | Room Temp. | Good | [6] |

| Aldehyde | Amine, Sodium Triacetoxyborohydride | EtOAc | Room Temp. | 6 h | High |

Experimental Protocol (Using Sodium Borohydride):

To a solution of 3-bromobenzaldehyde (1 mmol) and dimethylamine (1.1 mmol) in a suitable solvent like methanol, sodium borohydride (1.5 mmol) is added portion-wise at 0°C. The reaction is stirred for several hours at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Synthesis via Amination of 3-Bromobenzyl Alcohol

Direct amination of alcohols represents a more atom-economical and environmentally friendly approach. This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to the aldehyde, followed by reductive amination.

Reaction Pathway:

Figure 3: Amination of Benzyl Alcohol Pathway.

Quantitative Data:

| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Benzyl Alcohols | Amines | Iron Complex | 110-135 | Moderate-Excellent | [7] |

Experimental Protocol (General):

A mixture of 3-bromobenzyl alcohol, dimethylamine, and a suitable transition metal catalyst (e.g., iron or ruthenium-based) is heated in a suitable solvent. The reaction proceeds through the "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to the aldehyde, which then undergoes reductive amination with the dimethylamine present in the reaction mixture.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and considerations for process safety and environmental impact. The direct alkylation of dimethylamine with 3-bromobenzyl bromide offers a high-yielding and straightforward approach. Reductive amination of 3-bromobenzaldehyde provides a versatile alternative with various possible reagents and conditions. The direct amination of 3-bromobenzyl alcohol is an emerging green alternative that is highly atom-economical. For researchers and drug development professionals, understanding these diverse synthetic strategies is crucial for the efficient and scalable production of this important chemical intermediate.

References

Theoretical studies on the electronic effects of the bromine in (3-Bromobenzyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of the bromine substituent in (3-Bromobenzyl)dimethylamine. The strategic placement of a halogen atom on an aromatic ring is a common tactic in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Understanding the inductive and resonance effects of bromine in this context is crucial for rational drug design and development. This document outlines the theoretical framework for these electronic effects, presents methodologies for their experimental and computational evaluation, and provides a structured overview of relevant quantitative data.

Fundamental Electronic Effects of the Bromine Substituent

The electronic influence of the bromine atom on the benzene ring of this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the carbon atom directly attached to the bromine (the ipso-carbon) and diminishes with distance. In the meta position, the inductive effect is the dominant electronic influence on the benzylic carbon and the dimethylamino group.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its outer shell, which can be delocalized into the π-system of the benzene ring. This donation of electron density is a resonance or mesomeric effect. However, for halogens, the +R effect is generally weaker than the -I effect. In the meta position, the resonance effect does not directly influence the benzylic position, making the inductive withdrawal the more significant factor.

The interplay of these effects modifies the electron density distribution within the molecule, impacting its reactivity, basicity (pKa), and potential interactions with biological targets.

Quantitative Analysis of Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The equation is given by:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

The substituent constant, σ, is a key piece of quantitative data. For the 3-bromo substituent, the Hammett constant (σ_meta) is positive, indicating an electron-withdrawing effect.

| Substituent | Hammett Constant (σ_meta) | Reference |

| -Br | 0.39 | [1] |

| -CH₂N(CH₃)₂ | -0.15 | [1] |

The negative value for the dimethylaminomethyl group indicates its electron-donating nature. The overall electronic character at the reaction center will be a composite of these influences.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools to investigate the electronic structure of molecules in detail. Techniques such as Density Functional Theory (DFT) can be used to calculate various electronic properties that quantify the effects of the bromine substituent.

Computational Methodology

A typical computational workflow to analyze the electronic properties of this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Population Analysis: Once the geometry is optimized, population analysis methods are employed to calculate the distribution of electron density. Common methods include:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into bonds, lone pairs, and anti-bonding orbitals. It also provides natural atomic charges.

-

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Predicted Electronic Properties

| Property | Predicted Value/Observation for Analogue (e.g., 3-bromotoluene) |

| Mulliken Atomic Charges | |

| Bromine Atom | Negative |

| C3 (attached to Br) | Positive |

| Benzylic Carbon | Slightly more positive than in toluene |

| Natural Bond Orbital (NBO) Analysis | |

| C-Br Bond Polarization | Polarized towards Br |

| Delocalization Interactions | Donation from Br lone pairs to ring π* orbitals (weak) |

| Molecular Orbitals | |

| HOMO Energy | Lowered compared to benzylamine |

| LUMO Energy | Lowered compared to benzylamine |

| HOMO-LUMO Gap | Altered, indicating a change in reactivity |

Experimental Protocols for a Deeper Understanding

To experimentally validate the theoretical predictions, several well-established protocols can be employed.

Synthesis of this compound

A common synthetic route is the reaction of 3-bromobenzyl bromide with dimethylamine.

Protocol:

-

In a reaction vessel, dissolve 3-bromobenzyl bromide (0.38 mol) in benzene at 5°C.

-

Slowly add a solution of dimethylamine (1.14 mol) while maintaining the temperature.

-

After the reaction is complete, acidify the mixture with hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Make the aqueous extracts alkaline with potassium hydroxide.

-

The separated oil is then distilled to yield pure this compound.[2]

Determination of pKa

The basicity of the dimethylamino group is directly influenced by the electronic effects of the 3-bromo substituent. A predicted pKa for the conjugate acid of 3-bromobenzylamine is approximately 8.77.[3] This can be experimentally determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water/methanol mixture).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Kinetic Studies

The electronic effects of the 3-bromo substituent can be quantified by studying the kinetics of a reaction where the dimethylaminomethyl group participates. For example, the rate of a nucleophilic substitution reaction can be measured.

General Kinetic Study Protocol:

-

Reaction Setup: Choose a reaction where the benzylamine derivative acts as a nucleophile, for example, the reaction with an electrophile like an alkyl halide.

-

Monitoring: Follow the progress of the reaction over time by monitoring the disappearance of a reactant or the appearance of a product using a suitable analytical technique (e.g., HPLC, GC, or spectroscopy).

-

Rate Constant Determination: Under pseudo-first-order conditions (one reactant in large excess), the observed rate constant (k_obs) can be determined. The second-order rate constant is then calculated.

-

Hammett Analysis: By measuring the rate constants for a series of meta- and para-substituted benzylamines, a Hammett plot can be constructed to determine the reaction constant (ρ), which provides insight into the transition state of the reaction.

Conclusion

The 3-bromo substituent in this compound exerts a significant electron-withdrawing inductive effect, which modulates the electronic properties of the molecule. This guide has provided a comprehensive overview of the theoretical underpinnings of this effect, along with detailed methodologies for its computational and experimental investigation. The presented data and protocols offer a robust framework for researchers in drug discovery and development to understand and predict the impact of such substitutions on molecular behavior, ultimately aiding in the design of more effective and targeted therapeutic agents.

References

Quantum Chemical Calculations for (3-Bromobenzyl)dimethylamine: A Technical Guide for Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of (3-Bromobenzyl)dimethylamine. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, positioning these calculations as a pivotal tool in modern drug discovery and development. While specific pre-existing quantum chemical data for this molecule is not publicly available, this guide provides a complete workflow and illustrative data to serve as a template for its computational analysis.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in the pharmaceutical industry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][2][3] By solving the Schrödinger equation through various approximations, these methods can predict a wide range of molecular properties before a compound is synthesized, thereby accelerating the drug discovery pipeline and reducing costs.[3][4] For a molecule like this compound, a potential pharmacophore or intermediate, understanding its conformational landscape, electronic properties, and spectral signatures is crucial for predicting its behavior in biological systems and for its unambiguous characterization.

Theoretical Background: Hartree-Fock and Density Functional Theory

Two of the most widely used methods in quantum chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[5][6][7]

-

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant.[8] It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation to a certain extent.[8] While computationally efficient for a foundational analysis, it often requires post-HF methods for higher accuracy.[5][7]

-

Density Functional Theory (DFT): DFT is based on the principle that the ground-state energy of a molecule is a functional of the electron density.[5][7] This approach includes a term for electron correlation through an exchange-correlation functional, making it generally more accurate than HF for many applications.[5][7] DFT strikes a good balance between computational cost and accuracy, making it a popular choice for a wide range of chemical systems.[7]

Computational and Experimental Protocols

This section details the methodologies for a comprehensive computational and experimental analysis of this compound.

Synthesis of this compound

A typical synthesis involves the reaction of 3-bromobenzyl bromide with dimethylamine in a suitable solvent like benzene. The reaction mixture is then acidified and extracted. Subsequent basification of the aqueous extracts leads to the separation of the product, which can be purified by distillation.

Quantum Chemical Calculation Workflow

The following steps outline a standard workflow for the quantum chemical analysis of this compound.

-

Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.[9][10][11][12]

-

NMR Chemical Shift Prediction: The nuclear magnetic resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[13][14][15]

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

-

Data Analysis and Visualization: The calculated data is processed, tabulated, and visualized. The predicted spectra are compared with experimental data if available.

Data Presentation: Illustrative Computational Results

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-N | 1.47 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-N-C | 112.0° | |

| H-C-H (methyl) | 109.5° | |

| Dihedral Angle | C-C-C-N | 178.5° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3050 | 15.2 | Aromatic C-H stretch |

| 2 | 2980 | 45.8 | Aliphatic C-H stretch |

| 3 | 1600 | 25.1 | Aromatic C=C stretch |

| 4 | 1450 | 30.5 | CH₂ scissoring |

| 5 | 1260 | 55.3 | C-N stretch |

| 6 | 1050 | 60.1 | Aromatic C-H in-plane bend |

| 7 | 680 | 75.9 | C-Br stretch |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative, referenced to TMS)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 125 - 135 |

| Benzyl CH₂ | 3.5 | 63 |

| Methyl CH₃ | 2.2 | 45 |

Table 4: Molecular Orbital Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Visualization of Logical Relationships

The various calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. By employing methods such as DFT and Hartree-Fock, researchers can obtain valuable data on the molecule's geometry, vibrational modes, NMR signatures, and electronic properties. This information is critical for understanding its potential as a drug candidate or intermediate, guiding further experimental work, and ultimately accelerating the drug development process. The presented workflow and illustrative data serve as a practical starting point for scientists and researchers in the field.

References

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. steeronresearch.com [steeronresearch.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. bragitoff.com [bragitoff.com]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. crystal.unito.it [crystal.unito.it]

- 13. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

A Methodological Guide to Determining the Thermochemical Properties of (3-Bromobenzyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the experimental and computational methodologies for determining the key thermochemical properties of (3-Bromobenzyl)dimethylamine. In the absence of published experimental data for this specific compound, this paper provides a comprehensive framework for its characterization. It details the established protocols for measuring the standard enthalpy of formation, vapor pressure, and heat capacity. Furthermore, it explores the application of high-level computational chemistry methods for the theoretical prediction of these properties. Data for structurally related compounds, benzylamine and bromobenzene, are presented for comparative context. This document is intended to be a practical resource for researchers in drug development and material science, providing the necessary theoretical and procedural information to facilitate the thermochemical analysis of this compound and analogous compounds.

Introduction

This compound is a substituted aromatic amine with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and predicting its behavior in various environments. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), vapor pressure (Pvap), and heat capacity (Cp) are fundamental to modeling its stability, reactivity, and phase behavior.

Currently, there is a notable lack of publicly available experimental thermochemical data for this compound. This guide, therefore, serves as a comprehensive manual detailing the established experimental techniques and computational models that can be employed to determine these vital properties. By providing detailed methodologies and illustrative data from related compounds, this document equips researchers with the necessary tools to undertake a thorough thermochemical characterization of this compound.

Key Thermochemical Properties and Their Importance

The primary thermochemical properties of interest for a compound like this compound are:

-

Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a critical measure of the energetic stability of a molecule and is essential for calculating the heat of reaction for any chemical process involving the compound.

-

Vapor Pressure (Pvap): The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. Vapor pressure data is vital for understanding a compound's volatility, which is important for purification processes (e.g., distillation, sublimation), formulation, and environmental fate assessment.

-

Heat Capacity (Cp): The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Celsius at constant pressure. Heat capacity data is necessary for a wide range of thermodynamic calculations, including the adjustment of reaction enthalpies with temperature and the design of heat exchange processes.

Experimental Determination of Thermochemical Properties

A rigorous experimental determination of thermochemical properties is the gold standard. The following sections detail the primary techniques for measuring the enthalpy of formation, vapor pressure, and heat capacity.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion using a bomb calorimeter. For a halogenated compound like this compound, a rotating-bomb calorimeter is often employed to ensure the complete reaction and dissolution of combustion products.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter. A small amount of a suitable auxiliary substance (e.g., mineral oil) may be added to promote complete combustion.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a final, stable temperature is reached.

-

Analysis of Products: The contents of the bomb are carefully analyzed to confirm complete combustion and to quantify the final products (e.g., CO2, H2O, Br2, HBr).

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections, such as the Washburn correction, are applied to account for the deviation of the initial and final states from standard conditions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of (3-Bromobenzyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials.[1] (3-Bromobenzyl)dimethylamine is a valuable building block, and its cross-coupling products, substituted (benzyl)dimethylamines, are precursors to a variety of biologically active molecules and functional materials. The presence of the dimethylamino group introduces a potential challenge due to its coordinating ability with the palladium catalyst, which necessitates careful selection of reaction conditions. These application notes provide a detailed protocol for the Suzuki cross-coupling of this compound with various arylboronic acids, based on established procedures for structurally similar compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl bromide, in this case, this compound, to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Components and Conditions

The following table summarizes the typical components and conditions for the Suzuki cross-coupling reaction of this compound with an arylboronic acid. These are based on protocols for similar benzyl bromides and bromoanilines and may require optimization for specific substrates.

| Component | Role | Typical Reagents/Conditions | Stoichiometry (Equivalents) | Notes |

| Substrate | Aryl Halide | This compound | 1.0 | --- |

| Coupling Partner | Organoboron Reagent | Arylboronic Acid | 1.1 - 1.5 | An excess of the boronic acid is often used to drive the reaction to completion. |

| Catalyst | Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand is crucial. For substrates with coordinating groups, bulky electron-rich phosphine ligands are often beneficial.[2] |

| Ligand | Stabilizes Catalyst | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos) | 0.02 - 0.10 (2-10 mol%) | Often used in conjunction with Pd(OAc)₂ or other palladium precursors. |

| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | The choice of base can significantly impact the reaction outcome. Cesium carbonate is often effective for challenging couplings. |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, THF/H₂O mixtures | --- | A mixture of an organic solvent and water is commonly used. |

| Temperature | Reaction Temperature | 80 - 110 °C | --- | The optimal temperature depends on the specific substrates and catalyst system. |

| Atmosphere | Inert Environment | Nitrogen or Argon | --- | Essential to prevent oxidation of the Pd(0) catalyst. |

Experimental Protocols

The following protocol provides a detailed methodology for the Suzuki cross-coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.08 mmol), and Potassium Carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (5 mL of toluene and 1 mL of water) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

References

(3-Bromobenzyl)dimethylamine: A Versatile Precursor in Buchwald-Hartwig Amination for Advanced Synthesis

(3-Bromobenzyl)dimethylamine has emerged as a significant precursor in the realm of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This versatile building block provides a reliable pathway for the synthesis of a diverse array of substituted N-aryl and N-heteroaryl benzylamines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The presence of the dimethylamino group, coupled with the reactive bromo-substituent on the phenyl ring, makes it an ideal candidate for constructing complex molecular architectures with applications in drug discovery and materials science.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds, a transformation that is fundamental in organic synthesis.[1] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This methodology offers a powerful and general route to synthesize arylamines, surmounting the limitations of traditional methods.

Application in Medicinal Chemistry and Drug Development

The structural motif derived from this compound is prevalent in a variety of biologically active compounds. The ability to introduce diverse amine functionalities at the 3-position of the benzyl ring through the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly valuable in the optimization of lead compounds in drug discovery programs. For instance, the resulting N-aryl benzylamine derivatives are scaffolds for antagonists of various receptors and have been explored in the development of novel therapeutics.

General Reaction Scheme

The general transformation involving this compound in a Buchwald-Hartwig amination reaction can be depicted as follows: